N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide is an organic compound with the molecular formula C11H15N3O5S This compound is characterized by the presence of a sulfonamide group, a nitro group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the nitro group can participate in redox reactions, affecting cellular processes. The pathways involved may include inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfonamide group.
Phenoxy acetamide derivatives: Share the acetamide group but have different substituents on the aromatic ring.
Sulfonamide derivatives: Contain the sulfonamide group but differ in other functional groups and overall structure
Uniqueness
N-(2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H15N3O5S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[2-[(4-methyl-3-nitrophenyl)sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H15N3O5S/c1-8-3-4-10(7-11(8)14(16)17)20(18,19)13-6-5-12-9(2)15/h3-4,7,13H,5-6H2,1-2H3,(H,12,15) |
InChI Key |
QDFWDAZWYVTTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C)[N+](=O)[O-] |
solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.